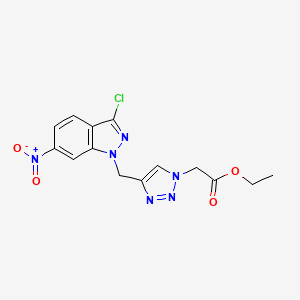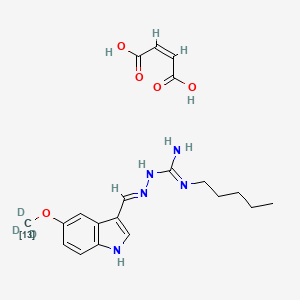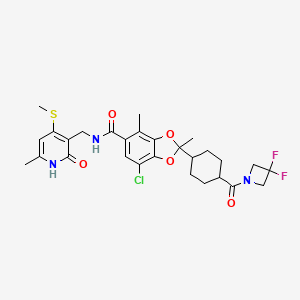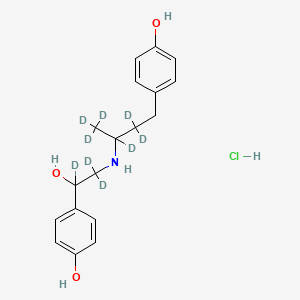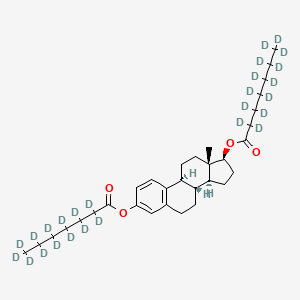
Pentacosanoic acid-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentacosanoic acid-d3, also known as pentacosanoic acid, is a 25-carbon long-chain saturated fatty acid with the chemical formula C25H47D3O2. It is a deuterated form of pentacosanoic acid, where three hydrogen atoms are replaced by deuterium. This compound is used in various scientific research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentacosanoic acid-d3 can be synthesized through the deuteration of pentacosanoic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogenation of pentacosanoic acid in the presence of deuterium gas. The reaction is typically carried out under high pressure and temperature conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. The starting material, pentacosanoic acid, is subjected to catalytic hydrogenation using deuterium gas in specialized reactors. The reaction conditions are optimized to achieve high yields and purity of the deuterated product. The final product is then purified through distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Pentacosanoic acid-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other derivatives.
Aplicaciones Científicas De Investigación
Pentacosanoic acid-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Used in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in lipidomics studies.
Industry: Used in the development of deuterated drugs and as a tracer in environmental studies.
Mecanismo De Acción
The mechanism of action of pentacosanoic acid-d3 involves its incorporation into biological systems where it mimics the behavior of natural fatty acids. The deuterium atoms provide a stable isotopic label that can be tracked using analytical techniques. This allows researchers to study the metabolism, distribution, and effects of fatty acids in various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pentacosanoic acid: The non-deuterated form of pentacosanoic acid.
Hexacosanoic acid: A 26-carbon long-chain saturated fatty acid.
Tetracosanoic acid: A 24-carbon long-chain saturated fatty acid.
Uniqueness
Pentacosanoic acid-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it a valuable tool in research applications where isotopic labeling is required.
Propiedades
Fórmula molecular |
C25H50O2 |
|---|---|
Peso molecular |
385.7 g/mol |
Nombre IUPAC |
25,25,25-trideuteriopentacosanoic acid |
InChI |
InChI=1S/C25H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-24H2,1H3,(H,26,27)/i1D3 |
Clave InChI |
MWMPEAHGUXCSMY-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl-](/img/structure/B12421021.png)

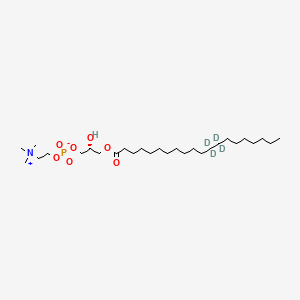
![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B12421061.png)

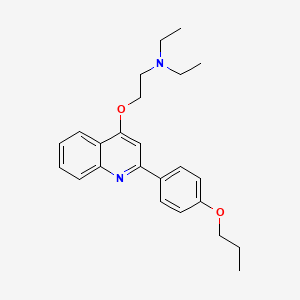

![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)
